Denatonium stearate
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Description
Denatonium, usually available as denatonium benzoate, is one of the most bitter compounds known . It was discovered in 1958 during research on local anesthetics . It’s used to denature industrial alcohols and to make potentially harmful household products extremely unpalatable .
Synthesis Analysis
Denatonium can be synthesized from a popular anesthetic, Lidocaine . Lidocaine is alkylated with benzyl chloride in the presence of a catalyst and subsequently subjected to an ion exchange reaction . This path results in the formation of two organic salts, denatonium benzoate and denatonium saccharinate .Molecular Structure Analysis
The structures of the products were identified via spectroscopic methods (FTIR and NMR spectroscopies) . Denatonium cation is a derivative of betaine .Chemical Reactions Analysis
Denatonium benzoate can undergo H/D exchange of its α-carbon hydrogen atoms in CH2 group situated between carbonyl and quaternary ammonium groups . This method of deuterium labeling is rapid, cost-efficient, and does not require derivatization reagents or further purification .Physical And Chemical Properties Analysis
Denatonium salts are considered the most bitter substances currently known to mankind . Determination of basic physicochemical parameters (solubility in water and octanol−water partition coefficient) enabled the assessment of the potential impact of these compounds on the natural environment .Safety And Hazards
Denatonium benzoate is harmful if swallowed and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It’s toxic to aquatic life with long-lasting effects .
Future Directions
Denatonium benzoate is an important aversive agent used in the prevention of accidental consumption of liquids such as cleaning agents, windshield washer fluids, disinfectants, and horticultural products . The development of new analytical methodologies for the denatonium benzoate determination is required . The synthesis of deuterated isotopologues is relatively inexpensive, and they are not considered as good internal standards due to the possible deuterium effect on the retention time during LC-MS analysis .
properties
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;octadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O.C18H36O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-14H,5-6,15-16H2,1-4H3;2-17H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKMCLDYTBLXEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Denatonium stearate |
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